molecular formula C7H8N2O3 B1218528 2-Amino-6-nitrobenzyl alcohol CAS No. 98451-51-5

2-Amino-6-nitrobenzyl alcohol

Cat. No.: B1218528
CAS No.: 98451-51-5
M. Wt: 168.15 g/mol
InChI Key: BSQXKAWQRQDMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-nitrobenzyl alcohol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the second position and a nitro group at the sixth position

Mechanism of Action

Target of Action

It has been reported that nitrobenzyl alcohol derivatives can be used as photoreactive groups with amine selectivity . This suggests that the compound may interact with amine groups in biological systems, potentially targeting proteins or other biomolecules with amine functional groups.

Mode of Action

2-Amino-6-nitrobenzyl alcohol is a derivative of nitrobenzyl alcohol, which is known to act as a photoreactive group . Photoreactive groups can form covalent bonds with nearby molecules when exposed to light, allowing them to label or crosslink these molecules . This suggests that this compound may interact with its targets through a similar mechanism, forming covalent bonds upon exposure to light.

Pharmacokinetics

It’s known that the compound is a derivative of nitrobenzyl alcohol, which is known to undergo oxidation to yield aminobenzaldehyde . This suggests that this compound may also be metabolized through oxidation.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its photoreactive nature suggests that light exposure could significantly impact its activity. Additionally, factors such as pH and temperature could potentially influence its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of 2-aminobenzyl alcohol. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Another method involves the reduction of 2,6-dinitrobenzyl alcohol. This reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as iron powder in the presence of hydrochloric acid. The reduction selectively converts one of the nitro groups to an amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency, yield, and safety. The choice of reagents, reaction conditions, and purification methods are carefully controlled to ensure the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-nitrobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-amino-6-nitrobenzaldehyde. This reaction is typically catalyzed by metal catalysts such as ruthenium or manganese in the presence of oxygen.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or chemical reducing agents such as iron powder and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalysts like ruthenium or manganese, oxygen as the oxidizing agent.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: 2-Amino-6-nitrobenzaldehyde.

    Reduction: 2,6-Diaminobenzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-nitrobenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzyl alcohol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,6-Dinitrobenzyl alcohol: Contains an additional nitro group, which can influence its chemical reactivity and biological activity.

    2-Amino-4-nitrobenzyl alcohol: The position of the nitro group affects its chemical properties and reactivity.

Uniqueness

2-Amino-6-nitrobenzyl alcohol is unique due to the specific positioning of the amino and nitro groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

(2-amino-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQXKAWQRQDMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80243579
Record name 2-Amino-6-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98451-51-5
Record name 2-Amino-6-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098451515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-nitrobenzyl alcohol
Reactant of Route 2
2-Amino-6-nitrobenzyl alcohol
Reactant of Route 3
Reactant of Route 3
2-Amino-6-nitrobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
2-Amino-6-nitrobenzyl alcohol
Reactant of Route 5
2-Amino-6-nitrobenzyl alcohol
Reactant of Route 6
2-Amino-6-nitrobenzyl alcohol
Customer
Q & A

Q1: What is the significance of 2-amino-6-nitrobenzyl alcohol in toxicology research?

A1: this compound is a key intermediate metabolite of 2,6-dinitrotoluene (2,6-DNT), a potent hepatocarcinogen. [, ] Understanding its metabolic pathway is crucial for elucidating the carcinogenic mechanisms of 2,6-DNT. Research indicates that this compound can undergo further biotransformation, including N-hydroxylation by hepatic microsomal cytochrome P-450 enzymes. [] This N-hydroxylation is significant because it can lead to the formation of reactive electrophilic species capable of binding to DNA, potentially initiating carcinogenesis. []

Q2: How is this compound metabolized in the body?

A2: Studies in rats have shown that this compound is primarily metabolized through conjugation reactions. [] A major metabolic route involves conjugation with glucuronic acid, forming 2,6-dinitrobenzyl alcohol glucuronide, which is primarily excreted in bile. [, ] This conjugated metabolite can be hydrolyzed back to 2,6-dinitrobenzyl alcohol by intestinal microflora, indicating enterohepatic circulation. [, ] Furthermore, this compound can be N-hydroxylated by hepatic microsomal cytochrome P-450, potentially leading to the formation of reactive electrophilic species. []

Q3: What are the implications of this compound's metabolic pathway for 2,6-DNT toxicity?

A3: The metabolism of this compound, particularly the N-hydroxylation pathway, has significant implications for 2,6-DNT toxicity. This is because the N-hydroxylamine metabolite is considered a precursor to reactive electrophilic species capable of forming adducts with DNA. [] These DNA adducts can lead to mutations and potentially initiate carcinogenesis. [] Furthermore, the enterohepatic circulation of 2,6-dinitrobenzyl alcohol, formed after hydrolysis of its glucuronide conjugate, can prolong its presence in the body, potentially increasing the risk of toxicity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.